4-methylbenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate
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Overview
Description
4-methylbenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of 1,2,3-triazoles.
Preparation Methods
The synthesis of 4-methylbenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-methylbenzyl azide with ethyl 2-cyanoacetate under basic conditions to form the triazole ring . The reaction mixture is then neutralized and extracted with chloroform . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
4-methylbenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
4-methylbenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has been studied for various scientific research applications:
Medicinal Chemistry: It has shown potential as a neuroprotective and anti-neuroinflammatory agent.
Antimicrobial Activity: The compound exhibits moderate to excellent activity against various microbial strains, including Staphylococcus aureus and Escherichia coli.
Antioxidant Properties: It has been evaluated for its antioxidant activity, which is crucial for protecting cells against oxidative stress.
Mechanism of Action
The mechanism of action of 4-methylbenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate involves multiple pathways:
Comparison with Similar Compounds
4-methylbenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives such as:
1,2,4-Triazole: Known for its antimicrobial and anticancer activities.
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Exhibits xanthine oxidase inhibitory activity.
1,5-disubstituted 1,2,3-triazoles: Used in the synthesis of various pharmaceuticals due to their stability and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C17H16N4O2 |
---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
(4-methylphenyl)methyl 5-amino-2-phenyltriazole-4-carboxylate |
InChI |
InChI=1S/C17H16N4O2/c1-12-7-9-13(10-8-12)11-23-17(22)15-16(18)20-21(19-15)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H2,18,20) |
InChI Key |
XNMNQDOKBYKDCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)C2=NN(N=C2N)C3=CC=CC=C3 |
solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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